tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate
Description
This compound features a piperidine core protected by a tert-butyl carbamate group. The 4-phenyl substituent is functionalized with a benzylideneamino moiety bearing a methoxycarbonyl (COOMe) and a nitro (NO₂) group at the 3- and 2-positions, respectively.
Properties
Molecular Formula |
C25H29N3O6 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[4-[(3-methoxycarbonyl-2-nitrophenyl)methylideneamino]phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H29N3O6/c1-25(2,3)34-24(30)27-14-6-8-19(16-27)17-10-12-20(13-11-17)26-15-18-7-5-9-21(23(29)33-4)22(18)28(31)32/h5,7,9-13,15,19H,6,8,14,16H2,1-4H3/t19-/m1/s1 |
InChI Key |
MJUUZWFJCUOFIJ-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)N=CC3=C(C(=CC=C3)C(=O)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N=CC3=C(C(=CC=C3)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the nitrobenzylidene group, and the addition of the methoxycarbonyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the nitro group may yield different nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules and its behavior under different chemical conditions.
Biology
In biology, this compound may be investigated for its potential biological activity. Studies may focus on its interactions with biological molecules, its effects on cellular processes, and its potential as a lead compound for drug development.
Medicine
In medicine, researchers may explore the compound’s potential therapeutic applications. This could include studying its effects on specific biological targets, its pharmacokinetics, and its potential as a treatment for various diseases.
Industry
In industry, this compound may be used in the development of new materials, catalysts, or other industrial products. Its unique chemical properties make it a valuable compound for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate involves its interactions with specific molecular targets. These interactions can lead to changes in cellular processes, such as enzyme activity, signal transduction, or gene expression. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares structural features, synthesis, and properties of the target compound with analogous piperidine-carbamate derivatives:
*Inferred from similar tert-butyl carbamate derivatives (e.g., ).
†Hypothesized based on structural analogs with kinase/RNase-targeting motifs (e.g., ).
Physical and Chemical Properties
- Solubility : The methoxycarbonyl and nitro groups in the target compound may enhance polarity compared to simpler analogs like 3b (), though the tert-butyl group retains lipophilicity .
- Stability : The nitro group could confer sensitivity to reducing conditions, contrasting with the stable dioxaborolane in or the dioxopiperidine in .
Biological Activity
The compound tert-butyl(S,E)-3-(4-((3-(methoxycarbonyl)-2-nitrobenzylidene)amino)phenyl)piperidine-1-carboxylate exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a piperidine ring, a carboxylate group, and a methoxycarbonyl-2-nitrobenzylidene moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the piperidine core.
- Introduction of the methoxycarbonyl and nitrobenzylidene groups.
- Final carboxylate esterification.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, studies have shown that derivatives of piperidine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound under review has been tested against human cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 15.0 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.
- Disruption of Cellular Signaling : It may interfere with signaling pathways crucial for cancer cell survival and proliferation.
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A study involving the treatment of breast cancer cells with the compound showed a significant reduction in cell viability compared to untreated controls.
- Case Study 2 : In vivo studies demonstrated that administration of the compound in animal models resulted in tumor size reduction without notable toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
